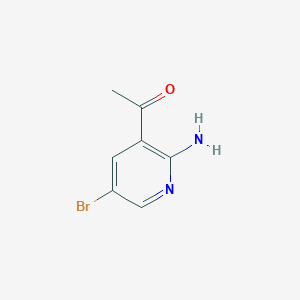

1-(2-Amino-5-bromopyridin-3-YL)ethanone

Description

Context within Pyridine (B92270) and Heterocyclic Chemistry Research

1-(2-Amino-5-bromopyridin-3-YL)ethanone is a multi-functionalized pyridine derivative that serves as a key heterocyclic building block in synthetic organic chemistry. chemscene.combldpharm.com Its structure, which incorporates an amino group, a bromine atom, and an acetyl group on the pyridine core, makes it a versatile precursor for the synthesis of more complex heterocyclic systems. The pyridine ring is a fundamental scaffold in many biologically active compounds, and the specific arrangement of these three functional groups in this compound offers distinct reactive sites. This allows for selective and sequential chemical modifications, a highly desirable feature for constructing diverse molecular architectures.

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1196154-61-6 |

| Molecular Formula | C₇H₇BrN₂O |

| Molecular Weight | 215.05 g/mol chemscene.com |

| SMILES | CC(=O)C1C(N)=NC=C(Br)C=1 |

| Purity | ≥98% chemscene.com |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C bldpharm.com |

Significance of Functionalized Pyridines in Contemporary Organic Synthesis

The pyridine ring and its derivatives are among the most important structural cores in modern chemistry. rsc.orgrsc.org Pyridine is the second most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). lifechemicals.com These structures are also prevalent in natural products like alkaloids, as well as in ligands for transition metals and various functional materials. rsc.orglifechemicals.com

The direct and selective functionalization of the pyridine ring can be challenging due to its electron-deficient nature and the coordinating effect of the nitrogen atom. rsc.orgresearchgate.net Consequently, pre-functionalized pyridines, such as this compound, are exceptionally valuable building blocks. They provide chemists with readily available starting materials that bypass the difficulties of direct C-H functionalization, enabling the efficient construction and derivatization of complex molecules for pharmaceuticals, agrochemicals, and materials science. researchgate.netinnovations-report.com

Overview of Research Trajectories for Aminopyridines, Bromopyridines, and Acetylpyridines

The research landscape for the constituent functional groups of this compound is dynamic and driven by their wide-ranging applications.

Aminopyridines : These compounds are a significant class of heterocycles in medicinal chemistry. researchgate.net Their unique structural properties allow them to interact with various enzymes and receptors, leading to a broad spectrum of biological and pharmacological effects. researchgate.net Research continues to grow, with expectations that aminopyridine-based drugs will address a wide range of diseases, including neurological complications and cancer. researchgate.net They are considered interesting scaffolds for drug development, in part because they can reduce lipophilicity and improve aqueous solubility. tandfonline.comnih.gov 2-Aminopyridine (B139424), in particular, is noted as a simple, low-molecular-weight moiety that is ideal for synthesizing diverse biological molecules. rsc.org

Bromopyridines : The market for bromopyridines is experiencing steady growth, driven primarily by their use as crucial intermediates in the pharmaceutical and agrochemical industries. archivemarketresearch.com The carbon-bromine bond is highly versatile for synthetic transformations, especially in metal-catalyzed cross-coupling reactions. This allows for the facile introduction of various functional groups onto the pyridine ring. mdpi.com Research trends in this area focus on developing more efficient and sustainable manufacturing processes and creating novel drugs and agrochemicals using bromopyridines as key building blocks. archivemarketresearch.com

Acetylpyridines : 3-Acetylpyridine is a key building block in the synthesis of pharmaceuticals such as Metyrapone and Imatinib Mesylate. prof-research.comvaluates.com It is also used as a flavoring agent in the food industry. valuates.com Market research indicates a growing demand for acetylpyridines, reflecting their importance as intermediates in various chemical industries. prof-research.com Research involving acetylpyridines often focuses on their potential toxicity and role in developing new therapeutic agents. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-5-bromopyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKSQHBOPVONLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC(=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 2 Amino 5 Bromopyridin 3 Yl Ethanone and Its Derivatives

Precursor Synthesis and Starting Material Considerations

The primary and most common starting material for the synthesis of 1-(2-Amino-5-bromopyridin-3-yl)ethanone and its derivatives is 2-aminopyridine (B139424). This readily available and relatively inexpensive compound serves as the foundational scaffold upon which the desired functional groups are installed.

Key considerations for precursor selection include:

Availability and Cost: 2-aminopyridine is commercially available on a large scale, making it an economically viable starting point for industrial applications.

Reactivity: The amino group at the C-2 position is a strong activating group, which directs electrophilic substitution primarily to the C-5 and C-3 positions. This inherent reactivity is exploited for the introduction of the bromo and ethanone (B97240) groups.

Potential for Side Reactions: The high reactivity of 2-aminopyridine can also lead to the formation of byproducts, such as di-substituted products (e.g., 2-amino-3,5-dibromopyridine), necessitating careful control of reaction conditions. orgsyn.orggoogle.com

Alternative precursors might include already functionalized pyridines, but these often derive from 2-aminopyridine themselves, making the direct route from 2-aminopyridine the more common and efficient strategy.

Approaches to Pyridine (B92270) Ring Formation and Functionalization

While the target compound is typically synthesized by functionalizing a pre-existing pyridine ring, it is relevant to understand the fundamental methods of pyridine ring formation. Classical methods like the Hantzsch or Guareschi pyridine synthesis could theoretically be adapted to produce substituted 2-aminopyridines, but this is often a more complex and lower-yielding approach for this specific target compared to direct functionalization.

The more prevalent strategy involves the sequential functionalization of the 2-aminopyridine core. The amino group plays a crucial role in directing subsequent reactions. It strongly activates the ring towards electrophilic aromatic substitution, making the introduction of other groups feasible under relatively mild conditions. The functionalization process typically involves protection of the amino group, followed by electrophilic substitution, and then deprotection.

Regioselective Introduction of Bromo and Amino Functionalities

The precise placement of the bromo and amino groups is critical for the identity of the final compound. The amino group is already present in the starting material, 2-aminopyridine. The challenge lies in the regioselective introduction of the bromine atom at the C-5 position.

The amino group at C-2 is an ortho-, para-director. In the case of the pyridine ring, this directs electrophiles to the C-3 and C-5 positions. Direct bromination of 2-aminopyridine often leads to a mixture of products, including the desired 2-amino-5-bromopyridine (B118841) and the over-brominated 2-amino-3,5-dibromopyridine. orgsyn.orgijssst.info

To achieve high regioselectivity for the C-5 position, several strategies are employed:

Protecting Group Strategy: The amino group can be acylated (e.g., with acetic anhydride (B1165640) to form 2-acetamidopyridine) before bromination. researchgate.net The bulkier acetamido group sterically hinders the C-3 position, favoring substitution at the less hindered C-5 position. The protecting group is then removed by hydrolysis to yield 2-amino-5-bromopyridine. google.comresearchgate.net

Choice of Brominating Agent: The choice of brominating agent and solvent can significantly influence the regioselectivity. Milder brominating agents are often preferred to minimize the formation of di-brominated byproducts. Common reagents include:

Bromine in acetic acid. orgsyn.org

N-Bromosuccinimide (NBS). ijssst.info

Phenyltrimethylammonium tribromide. patsnap.com

Using 1-butylpyridinium (B1220074) bromide with hydrogen peroxide as a green oxidant has also been reported for regioselective C-5 bromination. researchgate.net

| Method | Brominating Agent | Solvent | Typical Yield | Reference |

| Direct Bromination | Bromine (Br₂) | Acetic Acid | 62-67% | orgsyn.org |

| Protection-Bromination | Acetic Anhydride, then Br₂ | - | 66.5% (overall) | researchgate.net |

| NBS Bromination | N-Bromosuccinimide (NBS) | Acetone | 95% | ijssst.info |

| Phase Transfer Catalyst | Phenyltrimethylammonium tribromide | Chloroform (B151607) | 75% | patsnap.com |

Synthetic Routes for the Ethanone Moiety at C-3

Once the 2-amino-5-bromopyridine intermediate is obtained, the next critical step is the introduction of the ethanone (acetyl) group at the C-3 position. This is typically achieved through an acylation reaction.

Common methods include:

Friedel-Crafts Acylation: This classic method can be challenging with pyridine rings due to the deactivating effect of the ring nitrogen, which can complex with the Lewis acid catalyst. However, under specific conditions and with highly activated substrates, it can be a viable route.

Acylation via Organometallic Intermediates: A more reliable method involves the formation of an organometallic derivative of 2-amino-5-bromopyridine, followed by reaction with an acetylating agent. This often requires halogen-metal exchange (e.g., using n-butyllithium) to create a nucleophilic carbon at the C-3 position, which then reacts with a source of the acetyl group like acetyl chloride or acetic anhydride. This approach requires careful control of temperature and stoichiometry to avoid side reactions.

From a Nitrile Precursor: An alternative strategy involves starting with a precursor that already has a nitrogen-containing functional group at C-3, such as a nitrile (2-amino-5-bromonicotinonitrile). This nitrile can then be converted to the ketone via a Grignard reaction with methylmagnesium bromide, followed by acidic workup.

The direct acylation of 2-amino-5-bromopyridine at the C-3 position is complicated by the directing effects of the existing substituents. The amino group directs to C-3, but the bromo group is deactivating. Therefore, routes involving directed ortho-metalation or starting with a pre-functionalized C-3 position are often more successful.

Chemo-, Regio-, and Stereoselectivity in Synthesis

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the synthesis of this compound, a key chemoselectivity challenge is preventing reactions at the amino group during the introduction of the bromo and ethanone moieties. This is often addressed by using a protecting group on the amine.

Regioselectivity: As discussed previously, achieving the correct 2, 3, 5-substitution pattern is the primary regiochemical challenge. The inherent directing effects of the amino group are leveraged, but reaction conditions must be finely tuned to favor C-5 bromination over C-3 bromination and to prevent di-bromination. orgsyn.orgresearchgate.net The subsequent introduction of the acetyl group at C-3 requires overcoming the steric hindrance and electronic effects of the adjacent amino group and the C-5 bromo group.

Stereoselectivity: The target molecule, this compound, is achiral, so stereoselectivity is not a concern in its synthesis. However, if the ethanone moiety were to be further modified to create a chiral center, stereoselective reduction or addition reactions would become critical considerations.

Modern Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for many of the steps involved, including pyridine ring formation and functionalization. researchgate.nettandfonline.com

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety (handling small volumes of reactive intermediates at any given time), scalability, and process control, which can be beneficial for challenging reactions like nitrations or organometallic additions.

Green Solvents and Catalysts: Efforts are being made to replace hazardous solvents like chloroform with greener alternatives. patsnap.com The use of water or ionic liquids as reaction media is an active area of research. researchgate.net Furthermore, replacing stoichiometric reagents with catalytic amounts of less toxic metals is a key principle of green chemistry. rsc.org Iron-catalyzed reactions, for example, are being explored for pyridine synthesis as a more sustainable alternative to other transition metals. rsc.org

The bromine atom at the C-5 position serves as a versatile handle for further derivatization using transition metal-catalyzed cross-coupling reactions. While not part of the synthesis of the title compound itself, this functionality is a primary reason for its importance as an intermediate.

Suzuki Coupling: The C-5 bromine can be readily coupled with a wide range of aryl or vinyl boronic acids or esters using a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) to form new carbon-carbon bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the C-5 position with various amines, providing access to a diverse library of 5-amino-substituted pyridine derivatives.

Sonogashira Coupling: The coupling of the C-5 bromine with terminal alkynes, typically catalyzed by a combination of palladium and copper, is an efficient method for introducing alkynyl moieties.

Hiyama Coupling: This involves the coupling of the bromopyridine with organosilanes, catalyzed by palladium. mdpi.com

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing it to serve as a key building block for more complex molecules. rsc.orgrsc.org

| Coupling Reaction | Metal Catalyst | Coupling Partner | Bond Formed |

| Suzuki | Palladium (Pd) | Boronic Acid/Ester | C-C |

| Buchwald-Hartwig | Palladium (Pd) | Amine | C-N |

| Sonogashira | Palladium (Pd) / Copper (Cu) | Terminal Alkyne | C-C (sp) |

| Hiyama | Palladium (Pd) | Organosilane | C-C |

| Ullmann | Copper (Cu) | Amine, Alcohol, Thiol | C-N, C-O, C-S |

Organocatalytic Approaches to Pyridine Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a valuable alternative to traditional metal-based catalysis, often providing unique reactivity and selectivity. While specific organocatalytic syntheses of this compound are not extensively documented, general and powerful organocatalytic methods for the functionalization and assembly of pyridine rings have been developed, which could be adapted for the synthesis of this target and its analogues.

One prominent strategy involves the photochemical organocatalytic functionalization of pyridines. researchgate.netrecercat.cat This approach utilizes a dithiophosphoric acid catalyst that can perform three distinct catalytic roles: acting as a Brønsted acid to protonate the pyridine, serving as a single electron transfer (SET) reductant, and functioning as a hydrogen atom abstractor. researchgate.netrecercat.cat This process generates pyridinyl radicals from simple pyridine precursors, which can then couple with other radical species, such as those derived from allylic C-H bonds, to form new C-C bonds. researchgate.net This method offers a distinct approach to pyridine functionalization that diverges from classical Minisci-type reactions, enabling different positional selectivity. acs.org For instance, the reaction can be optimized to favor C4-functionalization, a valuable tool for introducing substituents onto the pyridine core. acs.org

Another organocatalytic protocol demonstrates the assembly of 2,6-diarylpyridines catalyzed by L-proline. This reaction proceeds through the decarboxylation of an amino acid and a dual C(sp³)-H bond oxidation of carbonyl compounds, showcasing the ability of organocatalysts to facilitate complex transformations for building the pyridine skeleton. researchgate.net Such strategies, which rely on readily available and environmentally benign catalysts, are central to modern green chemistry principles and hold potential for constructing complex substituted pyridines.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product containing substantial portions of all components, are exceptionally efficient for building complex molecular scaffolds. mdpi.comsemanticscholar.org The 2-aminopyridine core, central to the structure of this compound, is particularly amenable to synthesis via MCRs. These reactions offer a practical and atom-economical route to highly functionalized pyridines from simple, readily available substrates. mdpi.com

A widely employed MCR strategy for synthesizing 2-aminopyridine derivatives involves the one-pot reaction of a ketone, an aldehyde, malononitrile (B47326), and an ammonium (B1175870) source, such as ammonium carbonate. mdpi.comsemanticscholar.org This catalyst-free, four-component approach is often conducted under solvent-free conditions, aligning with the principles of green chemistry. mdpi.comsemanticscholar.org The reaction proceeds by combining the four accessible components in a single step to produce the final polysubstituted 2-aminopyridine product. mdpi.com The versatility of this method allows for the generation of a diverse library of compounds by simply varying the ketone and aldehyde starting materials.

A related three-component approach utilizes enaminones as key precursors, which react with malononitrile and various primary amines. nih.govresearchgate.net This method also benefits from procedural simplicity, often being performed under solvent-free conditions at elevated temperatures to achieve good yields in short reaction times. nih.gov The mechanism involves an initial Knoevenagel condensation between the enaminone and malononitrile, followed by reaction with the primary amine and subsequent intramolecular cyclization and aromatization to afford the 2-aminopyridine structure. nih.gov

These MCR methodologies provide a powerful and flexible platform for the synthesis of diverse 2-aminopyridine derivatives. The table below summarizes examples of multicomponent reactions used to generate various substituted 2-aminopyridine scaffolds, illustrating the scope and utility of this strategy.

| Reactant 1 (Ketone/Enaminone) | Reactant 2 | Reactant 3 | Reactant 4/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Acetophenone | Malononitrile | Benzaldehyde | Ammonium carbonate, Solvent-free, RT | Substituted 2-Aminopyridine | mdpi.comsemanticscholar.org |

| 4-Chloroacetophenone | Malononitrile | 4-Chlorobenzaldehyde | Ammonium carbonate, Solvent-free, RT | Substituted 2-Aminopyridine | mdpi.com |

| Enaminone | Malononitrile | Benzylamine | Solvent-free, 80 °C | 2-Amino-3-cyanopyridine derivative | nih.gov |

| 1,1-Enediamines (EDAMs) | Benzaldehyde derivatives | 1,3-Dicarbonyl compounds | Heating | Fluorinated 2-Aminopyridine | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 1 2 Amino 5 Bromopyridin 3 Yl Ethanone

Reactivity at the Amino Group

The amino group at the C-2 position is a primary determinant of the molecule's character, influencing its properties as a base and a nucleophile. Its reactivity is significantly modulated by the presence of the adjacent acetyl group and the ring nitrogen.

Nucleophilic and Basic Properties

The basicity of the 1-(2-Amino-5-bromopyridin-3-yl)ethanone is primarily attributed to the lone pair of electrons on the exocyclic nitrogen atom of the amino group. In the parent compound, 2-aminopyridine (B139424), the pKa of its conjugate acid is approximately 6.86. However, the introduction of an electron-withdrawing acetyl group at the C-3 position is expected to considerably reduce the basicity of the amino group in the title compound. This is due to the inductive and resonance effects of the carbonyl group, which decrease the electron density on the adjacent amino nitrogen, making its lone pair less available for protonation.

As a nucleophile, the amino group can engage in reactions with various electrophiles. Its nucleophilicity, much like its basicity, is attenuated by the ortho-acetyl group. Despite this deactivation, the amino group retains sufficient nucleophilic character to participate in a range of important chemical transformations.

Derivatization Reactions (e.g., Acylation, Alkylation, Condensation)

The nucleophilic nature of the amino group allows for a variety of derivatization reactions, which are fundamental to the synthesis of more complex heterocyclic structures.

Acylation: The amino group readily undergoes acylation with reagents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is not only a method for derivatization but is also frequently employed as a strategy to protect the amino group during reactions at other sites of the molecule, such as electrophilic substitution on the ring. For instance, protecting the amino group can prevent the formation of di-brominated byproducts during bromination reactions on related aminopyridine substrates. googleapis.com

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atom, modifying the steric and electronic properties of the molecule.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines). These reactions are often the initial step in the synthesis of fused heterocyclic systems. For example, the reaction of aminopyridines with α-haloketones is a classical method for constructing imidazo[1,2-a]pyridine (B132010) scaffolds.

Reactivity at the Bromo Group

The bromine atom at the C-5 position is a versatile handle for introducing molecular diversity. Its reactivity is governed by its position on the electron-deficient pyridine (B92270) ring and its electronic relationship with the other substituents. It serves as a leaving group in nucleophilic aromatic substitution and is an excellent coupling partner in transition metal-catalyzed reactions.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally facilitated by the ring's electron-deficient character. The reaction proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub The stability of this intermediate is crucial for the reaction to occur.

For substitution to occur at the C-5 position of this compound, an attacking nucleophile would form a Meisenheimer complex. The stability of this complex is enhanced by electron-withdrawing groups that can delocalize the negative charge through resonance, particularly when they are positioned ortho or para to the site of attack. libretexts.org In this molecule:

The ring nitrogen is para to the C-5 position and can effectively stabilize the negative charge.

The acetyl group at C-3 is meta to the site of attack and thus offers less stabilization through resonance.

The amino group at C-2 is an electron-donating group, which would destabilize the anionic intermediate.

Elimination-Addition (Benzyne) Pathways

An alternative mechanism for nucleophilic substitution on aryl halides is the elimination-addition pathway, which proceeds through a highly reactive aryne (or in this case, a pyridyne) intermediate. This mechanism becomes relevant under very strong basic conditions, such as in the presence of sodium amide (NaNH2). masterorganicchemistry.com

The formation of a pyridyne intermediate from this compound would require the deprotonation of a hydrogen atom ortho to the bromo group. The molecule has a hydrogen atom at the C-6 position, which fulfills this requirement. The proposed mechanism would involve:

Elimination: A strong base abstracts the proton at C-6, followed by the elimination of the bromide ion to form a 5,6-pyridyne intermediate.

Addition: The nucleophile then attacks one of the two carbons of the formal triple bond in the pyridyne. This can lead to a mixture of products, with the nucleophile adding at either the C-5 or C-6 position.

The regioselectivity of the nucleophilic addition to the pyridyne is influenced by the electronic effects of the other ring substituents. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromo group at C-5 is an ideal reaction partner for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

Suzuki Coupling: The Suzuki reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. organic-chemistry.orgnih.gov This reaction has been successfully applied to various bromopyridine substrates, including those bearing unprotected amino groups. nih.govresearchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. For this compound, a Suzuki coupling would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-5 position.

Sonogashira Coupling: The Sonogashira reaction is used to form a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. This reaction is well-documented for 2-amino-3-bromopyridines and other halopyridines, demonstrating high efficiency and functional group tolerance. researchgate.netscirp.org Applying this reaction to the title compound would yield 5-alkynyl-substituted pyridine derivatives.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.org It is a versatile method for synthesizing substituted anilines and amino-heterocycles. The Buchwald-Hartwig amination has been shown to be effective for the C-N coupling of unprotected 3-halo-2-aminopyridines. nih.gov This suggests that this compound would be a suitable substrate for coupling with a variety of primary and secondary amines at the C-5 position.

The following table summarizes typical conditions for palladium-catalyzed cross-coupling reactions on substrates analogous to the title compound.

| Coupling Reaction | Substrate Example | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 96% | scirp.org |

| Buchwald-Hartwig | 3-Bromo-2-aminopyridine | Morpholine | RuPhos Precatalyst | LiHMDS | Toluene | 96% | nih.gov |

| Suzuki | 2-Bromo-6-aminopyridine | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 95% | Generic Example |

Reactivity of the Ethanone (B97240) Group

The ethanone substituent, an acetyl group, is a primary site of chemical transformations, exhibiting reactivity at both the carbonyl carbon and the adjacent α-carbon.

The carbonyl group's carbon atom is electrophilic, making it susceptible to attack by nucleophiles. The α-hydrogens of the methyl group are acidic, allowing for the formation of a nucleophilic enolate anion in the presence of a suitable base. The pKa of α-hydrogens in ketones is typically around 19-21. libretexts.orgucalgary.capressbooks.pub This enolate is stabilized by resonance, delocalizing the negative charge onto the electronegative oxygen atom. libretexts.orgucalgary.capressbooks.pub

The formation of the enolate is a critical step in many condensation reactions. For instance, in a Claisen-Schmidt condensation, the enolate of this compound can react with an aromatic aldehyde in the presence of an acid or base catalyst to form a chalcone (B49325) derivative. libretexts.orgresearchgate.netpearson.com These reactions are fundamental in the synthesis of flavonoids and other biologically active molecules. pearson.com

The carbonyl group can also undergo reduction to form the corresponding alcohol, 1-(2-amino-5-bromopyridin-3-yl)ethanol. beilstein-journals.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), which is selective for aldehydes and ketones. allstudiesjournal.com

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Enolate Formation | Strong base (e.g., LDA, NaH) in an aprotic solvent (e.g., THF) | Enolate anion |

| Condensation (Claisen-Schmidt) | Aromatic aldehyde, acid or base catalyst (e.g., NaOH, H₂SO₄) in a protic solvent (e.g., ethanol) | Chalcone derivative |

| Reduction | Sodium borohydride (NaBH₄) in a protic solvent (e.g., methanol, ethanol) | Secondary alcohol |

The α-hydrogens of the ethanone group can be substituted with halogens under either acidic or basic conditions. In an acidic medium, the reaction proceeds through an enol intermediate. researchgate.net Under basic conditions, an enolate is formed, which then reacts with the halogen. researchgate.net The introduction of a halogen at the α-position significantly enhances the electrophilicity of the α-carbon, making it a good substrate for subsequent nucleophilic substitution reactions. These α-halo ketones are valuable intermediates for the synthesis of various heterocyclic systems.

| Condition | Mechanism Intermediate | Key Features |

|---|---|---|

| Acidic (e.g., Br₂ in acetic acid) | Enol | Reaction rate is independent of halogen concentration. |

| Basic (e.g., Br₂ in NaOH) | Enolate | Can lead to polyhalogenation due to the increased acidity of the remaining α-hydrogens. |

Pyridine Ring Reactivity and Substituent Effects

The reactivity of the pyridine ring in this compound is influenced by the directing effects of the amino, bromo, and acetyl substituents, as well as the inherent electronic properties of the pyridine nitrogen.

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq However, the presence of the strongly activating amino group at the 2-position, which is an ortho-, para-director, significantly influences the regioselectivity of such reactions. pearson.com The acetyl group at the 3-position is a deactivating meta-director, and the bromo group at the 5-position is a deactivating ortho-, para-director. Considering these competing effects, electrophilic attack is most likely to occur at the positions activated by the amino group, which are the 3- and 5-positions. Since these are already substituted, further electrophilic substitution on the ring is generally difficult.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). uoanbar.edu.iqnih.gov The bromine atom at the 5-position is not in an activated position for typical SNAr reactions. However, under forcing conditions or with very strong nucleophiles, substitution of the bromine might be possible. The reactivity of halopyridines in nucleophilic substitution is generally F > Cl ≈ Br > I. researchgate.net

The pyridine ring nitrogen possesses a lone pair of electrons in an sp² hybrid orbital, making it a Lewis base and susceptible to protonation by acids. This protonation leads to the formation of a pyridinium (B92312) salt. The amino group also has a lone pair of electrons, but in aminopyridines, the ring nitrogen is generally more basic. The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents. The electron-donating amino group increases the basicity, while the electron-withdrawing acetyl and bomo groups decrease it.

Tautomeric Equilibria and their Impact on Reactivity

Tautomerism, the interconversion of constitutional isomers, is an important consideration for this compound. Two main types of tautomerism are possible: keto-enol tautomerism of the ethanone group and amino-imino tautomerism of the 2-aminopyridine moiety.

For the ethanone group, there is an equilibrium between the keto form and the enol form. pressbooks.pubbldpharm.com Under normal conditions, the keto form is significantly more stable and therefore predominates. pressbooks.pubbldpharm.com However, the enol form is a key intermediate in acid-catalyzed α-halogenation and some condensation reactions.

The 2-aminopyridine portion of the molecule can exist in equilibrium between the amino form and the imino form. researchgate.netnih.gov For most 2-aminopyridines, the amino tautomer is the more stable and predominant form in solution and in the solid state. researchgate.net The relative stability of these tautomers can be influenced by solvent, temperature, and pH, and the less stable tautomer can play a crucial role in certain reactions.

Kinetic and Thermodynamic Studies of Key Transformations of this compound

A thorough review of the scientific literature reveals a notable absence of specific experimental or computational studies focused on the kinetic and thermodynamic parameters of reactions involving this compound. Quantitative data, such as reaction rate constants, activation energies, and thermodynamic state functions (enthalpy, entropy, and Gibbs free energy), for transformations of this specific compound are not publicly available.

However, based on the well-established principles of physical organic chemistry and the known reactivity of related substituted pyridines, a qualitative discussion of the factors expected to govern the kinetics and thermodynamics of its key transformations can be presented. The reactivity of this compound is primarily dictated by the interplay of the electronic and steric effects of its three substituents on the pyridine ring: the amino (-NH2), bromo (-Br), and acetyl (-COCH3) groups.

General Reactivity Profile:

The pyridine ring is inherently electron-deficient compared to benzene, which influences its reactivity. The substituents on the ring in this compound further modulate this reactivity:

Amino Group (-NH2): This is a strong activating group due to its +M (mesomeric) and -I (inductive) effects. The lone pair on the nitrogen atom can be delocalized into the pyridine ring, increasing the electron density, particularly at the ortho and para positions. This makes the ring more susceptible to electrophilic attack.

Acetyl Group (-COCH3): This is a deactivating group due to its -I and -M effects, withdrawing electron density from the ring and making it less reactive towards electrophiles.

Expected Kinetic and Thermodynamic Considerations for Key Transformations:

While specific data is unavailable, the following sections discuss the anticipated kinetic and thermodynamic aspects of plausible reactions involving this compound.

Electrophilic Aromatic Substitution:

Electrophilic substitution on the pyridine ring of this compound is a plausible transformation. The rate and regioselectivity of such reactions would be influenced by the directing effects of the existing substituents. The powerful activating effect of the amino group would be the dominant factor.

Kinetic Factors: The rate of electrophilic attack would be significantly influenced by the nature of the electrophile and the reaction conditions. The formation of the carbocation intermediate (arenium ion) is typically the rate-determining step in electrophilic aromatic substitution. byjus.commasterorganicchemistry.com The stability of this intermediate, which is enhanced by the electron-donating amino group, would lower the activation energy and increase the reaction rate compared to an unsubstituted pyridine. Conversely, the deactivating acetyl and bromo groups would tend to increase the activation energy.

Nucleophilic Aromatic Substitution:

The presence of the electron-withdrawing acetyl group and the bromine atom (a good leaving group) could facilitate nucleophilic aromatic substitution, although such reactions on pyridine rings generally require harsh conditions unless strongly activated.

Kinetic Factors: The rate of nucleophilic aromatic substitution is dependent on the concentration of both the substrate and the nucleophile. The reaction proceeds through a high-energy intermediate (Meisenheimer complex), and the stability of this complex influences the activation energy. The electron-withdrawing nature of the acetyl group would help to stabilize this negatively charged intermediate, thus lowering the activation barrier. Steric hindrance around the reaction center can also affect the reaction rate. libretexts.org

Thermodynamic Factors: These reactions are often thermodynamically favorable if the entering nucleophile forms a stronger bond with the pyridine ring than the bond with the leaving group (bromide). sciencerepository.org The release of the stable bromide ion also contributes to a favorable Gibbs free energy change.

Reactions of the Acetyl Group:

The acetyl group can undergo a variety of reactions, such as reduction, oxidation, and condensation.

Kinetic and Thermodynamic Factors: The kinetics of these reactions would be typical for ketones. For instance, the reduction of the carbonyl group to an alcohol is generally a thermodynamically favorable process. The reaction rate would depend on the choice of reducing agent and the reaction conditions.

Reactions of the Amino Group:

The amino group can be acylated, alkylated, or diazotized.

Kinetic and Thermodynamic Factors: The acylation of the amino group is typically a rapid and thermodynamically favorable reaction. The kinetics of diazotization are sensitive to temperature and pH.

Future Outlook and the Need for Quantitative Data:

The discussion above remains qualitative due to the lack of specific research on this compound. To gain a deeper, quantitative understanding of its reactivity, both experimental and computational studies are necessary.

Experimental Studies: Kinetic experiments, such as monitoring reactant and product concentrations over time under various conditions (temperature, concentration, solvent), would yield valuable data on rate constants and activation parameters. Calorimetric studies could provide thermodynamic data like the enthalpy of reaction.

Computational Studies: Quantum mechanical calculations, such as Density Functional Theory (DFT), could be employed to model the reaction pathways of key transformations. nih.gov These studies can predict transition state geometries and energies, allowing for the calculation of activation barriers and reaction energies, thus providing theoretical kinetic and thermodynamic data. nih.govmit.edu

The generation of such data would be invaluable for optimizing synthetic routes involving this compound and for designing new molecules with desired properties.

Advanced Spectroscopic and Crystallographic Characterization of 1 2 Amino 5 Bromopyridin 3 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 1-(2-Amino-5-bromopyridin-3-yl)ethanone, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be employed for a complete assignment of all proton and carbon signals.

Based on the structure of this compound, the anticipated ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the amino group, and the protons of the acetyl methyl group. Similarly, the ¹³C NMR spectrum would show resonances for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the methyl carbon. The chemical shifts of these signals would be influenced by the electronic environment of each nucleus, providing initial clues to the molecular structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | ~8.0-8.2 | - |

| H6 | ~7.8-8.0 | - |

| NH₂ | ~5.0-6.0 (broad) | - |

| CH₃ (acetyl) | ~2.5 | ~25-30 |

| C2 | - | ~155-160 |

| C3 | - | ~115-120 |

| C4 | - | ~145-150 |

| C5 | - | ~105-110 |

| C6 | - | ~140-145 |

| C=O (acetyl) | - | ~195-200 |

| CH₃ (acetyl) | - | ~25-30 |

Note: These are predicted values and actual experimental values may vary.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, a cross-peak between the signals of H4 and H6 would be expected, confirming their spatial proximity and coupling through the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C4, C6, and the acetyl methyl group by correlating them to their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly coupled. This can be particularly useful for determining the preferred conformation of the molecule in solution.

Elucidation of Conformational Dynamics and Isomerism

The potential for restricted rotation around the C3-C(O) bond could lead to different conformations of this compound. Variable-temperature NMR studies could provide insights into these conformational dynamics. Changes in the chemical shifts or the appearance of new signals at different temperatures could indicate the presence of multiple conformers and allow for the determination of the energy barriers between them. Furthermore, the presence of the amino group introduces the possibility of tautomerism, which could also be investigated using specialized NMR techniques.

Advanced Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. For this compound (C₇H₇BrN₂O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Fragmentation Pathway Analysis

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecule. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm its structure. Key fragmentation pathways for this compound would likely involve the loss of the acetyl group, cleavage of the pyridine ring, and loss of the bromine atom. The analysis of these fragments would provide further confirmation of the molecular structure.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment Ion | Predicted m/z |

| [M]+ (⁷⁹Br) | 214 |

| [M]+ (⁸¹Br) | 216 |

| [M - CH₃CO]+ | 171/173 |

| [M - Br]+ | 135 |

| [Pyridine ring fragments] | various |

Note: These are predicted m/z values for the major isotopic peaks.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles. This data would reveal the exact conformation of the molecule in the crystal lattice, including the planarity of the pyridine ring and the orientation of the acetyl and amino substituents. Furthermore, the crystal packing would show any intermolecular interactions, such as hydrogen bonding involving the amino group, which govern the solid-state architecture.

Molecular Geometry and Bond Parameters

Specific, experimentally determined data from X-ray crystallography or other diffraction methods for this compound, which would provide precise bond lengths, bond angles, and dihedral angles, are not available in published literature. Without these data, a quantitative analysis of the molecule's geometry cannot be provided.

Intermolecular Interactions and Crystal Packing

A definitive analysis of the intermolecular interactions and crystal packing of this compound is contingent on the availability of its crystal structure. Information regarding hydrogen bonding, halogen bonding, and π-π stacking interactions, which would be derived from crystallographic data, has not been found.

Polymorphism and Co-crystallization Studies

There are no published studies on the polymorphism or co-crystallization of this compound. Such investigations would require extensive experimental screening and characterization, and the results of any such studies have not been made publicly available.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Experimentally recorded and assigned FT-IR and Raman spectra for this compound are not available. While general vibrational modes for aminopyridines and brominated aromatic compounds are known, a specific analysis and data table for the title compound cannot be constructed without experimental data.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Published UV-Vis absorption and fluorescence emission spectra for this compound, which would provide information on its electronic transitions and photophysical properties, have not been located. Therefore, a discussion of its absorption maxima, molar absorptivity, emission maxima, and quantum yield is not possible.

Computational Chemistry and Theoretical Modeling of 1 2 Amino 5 Bromopyridin 3 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(2-Amino-5-bromopyridin-3-YL)ethanone, such studies would be invaluable for characterizing its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

No published studies were found that utilize Density Functional Theory (DFT) to determine the electronic structure or to optimize the molecular geometry of this compound. Such calculations would typically provide crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, analysis of the electronic structure would yield information on the distribution of electrons, molecular orbitals (such as the HOMO and LUMO), and the electrostatic potential, all of which are key to understanding its chemical reactivity.

Conformational Analysis and Energy Landscapes

There is no available research on the conformational analysis or the potential energy landscape of this compound. A conformational analysis would identify the different spatial arrangements of the atoms (conformers) and their relative energies. This is particularly important for understanding the molecule's flexibility, which is influenced by the rotation around single bonds, such as the bond connecting the acetyl group to the pyridine (B92270) ring. An energy landscape map would illustrate the stable conformers as minima and the energy barriers for interconversion between them.

Spectroscopic Property Prediction (e.g., NMR, UV-Vis, Vibrational)

While theoretical prediction of spectroscopic properties is a common application of quantum chemistry, no studies have been published that report the predicted NMR, UV-Vis, or vibrational (infrared and Raman) spectra for this compound. These theoretical spectra, when compared with experimental data, are essential for confirming the structure of a synthesized compound and for the detailed assignment of spectral features.

Aromaticity Analysis using Computational Indices (e.g., NICS)

An analysis of the aromaticity of the pyridine ring in this compound using computational indices like Nucleus-Independent Chemical Shift (NICS) has not been reported. Such an analysis would quantify the degree of aromatic character, which is a key factor in the molecule's stability and reactivity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational changes and interactions with their environment, such as a solvent or a biological macromolecule. There are currently no published MD simulation studies for this compound. These simulations could, for instance, explore how the molecule behaves in an aqueous solution or how it might bind to a protein active site, which is crucial for applications in drug discovery.

Conformational Flexibility and Dynamics in Solution

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bond connecting the acetyl group to the pyridine ring (C3-C(O)CH₃) and, to a lesser extent, the orientation of the amino group. The presence of the amino group ortho to the acetyl substituent introduces the potential for intramolecular hydrogen bonding, which can significantly influence the molecule's preferred conformation.

Computational studies on structurally related molecules, such as 2-amino-3-nitropyridine, have shown that intramolecular hydrogen bonds between ortho-substituted amino and acceptor groups can lead to a high degree of planarity. researchgate.net In the case of this compound, a hydrogen bond can form between a hydrogen atom of the amino group and the carbonyl oxygen of the acetyl group. This interaction would result in a pseudo-six-membered ring, imparting significant conformational rigidity.

Molecular dynamics (MD) simulations in a solution environment would be the ideal method to explore the dynamic behavior of this molecule. Such simulations could reveal the stability of the intramolecular hydrogen bond in the presence of solvent molecules and map the energy barriers for rotation around the key single bonds. It is anticipated that two primary low-energy conformations would exist: one where the acetyl group is oriented to form the intramolecular hydrogen bond (a planar or near-planar conformer) and another where the acetyl group is rotated approximately 180 degrees. The population distribution between these conformers would be dependent on the solvent environment and temperature.

| Dihedral Angle | Description | Predicted Low-Energy Conformation(s) | Stabilizing Factors |

|---|---|---|---|

| N2-C3-C(acetyl)-O(acetyl) | Rotation of the acetyl group relative to the pyridine ring | ~0° and ~180° | Intramolecular H-bond (~0°), Steric minimization (~180°) |

| C3-C2-N(amino)-H | Orientation of the amino group | Planar with the ring | Resonance with the pyridine ring, H-bond participation |

Solvent Effects on Molecular Structure and Reactivity

The chemical environment, particularly the choice of solvent, is expected to have a profound impact on the molecular structure and electronic properties of this compound. The molecule possesses several polar functional groups: the amino group (hydrogen bond donor), the carbonyl group (hydrogen bond acceptor), and the pyridine nitrogen (hydrogen bond acceptor and region of negative electrostatic potential).

Computational modeling using implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent simulations can quantify these effects.

In polar protic solvents (e.g., water, ethanol), solvent molecules can compete with the intramolecular hydrogen bond. These solvents can form strong intermolecular hydrogen bonds with both the amino and carbonyl groups, potentially destabilizing the planar, internally-bonded conformation and allowing for greater rotational freedom of the acetyl group.

In polar aprotic solvents (e.g., DMSO, acetonitrile), the solvent can act as a hydrogen bond acceptor, interacting strongly with the amino group. This interaction can also disrupt the intramolecular hydrogen bond.

In nonpolar solvents (e.g., cyclohexane, toluene), the intramolecular hydrogen bond is expected to be more stable, as there is less competition from the solvent. This would favor the planar conformation.

Solvent polarity also influences the molecule's electronic properties. An increase in solvent polarity is predicted to cause a larger dipole moment due to the stabilization of charge separation within the molecule. This can, in turn, affect the molecule's reactivity, as changes in the electron density at different atomic sites will alter their susceptibility to electrophilic or nucleophilic attack. Theoretical studies on other substituted pyridines have demonstrated that electronic properties and reactivity are highly dependent on the surrounding medium. ekb.eg

Predictive Modeling of Molecular Properties

In silico methods are invaluable for predicting a wide range of molecular properties from chemical structure alone, facilitating the prioritization of compounds for synthesis and testing.

Topological and Electronic Descriptorsiiste.org

Topological and electronic descriptors are numerical values derived from the molecular structure that quantify various aspects of its size, shape, and electronic distribution. These descriptors are fundamental in quantitative structure-property relationship (QSPR) studies. For this compound, several key descriptors can be calculated.

Topological Polar Surface Area (TPSA): This descriptor is calculated from the contributions of polar atoms (oxygen and nitrogen) and is related to a molecule's ability to permeate membranes. For this compound, the TPSA is calculated to be 55.98 Ų.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, LogP, is a measure of lipophilicity. The calculated value for this molecule is 1.6289.

Electronic Descriptors: These are derived from quantum chemical calculations and describe the electronic nature of the molecule. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. researchgate.netaimsciences.org Other important electronic descriptors include the molecular dipole moment and the distribution of atomic charges (e.g., Mulliken charges), which identify the most electron-rich and electron-poor regions of the molecule.

| Descriptor Type | Descriptor Name | Predicted Value/Significance | Reference |

|---|---|---|---|

| Topological | Topological Polar Surface Area (TPSA) | 55.98 Ų | nih.gov |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 1.6289 | nih.gov |

| Topological | Number of Rotatable Bonds | 1 | nih.gov |

| Counting | Hydrogen Bond Acceptors | 3 | nih.gov |

| Counting | Hydrogen Bond Donors | 1 | nih.gov |

| Electronic | HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability | researchgate.netaimsciences.org |

| Electronic | Dipole Moment | Quantifies overall molecular polarity | ekb.eg |

| Electronic | Molecular Electrostatic Potential (MEP) | Identifies sites for intermolecular interactions | ekb.eg |

In silico Ligand Design Principles (without biological activity implications)

From a molecular design perspective, the this compound scaffold offers multiple avenues for property modulation through in silico modifications. The principles of ligand design focus on systematically altering the structure to fine-tune its physicochemical properties.

Scaffold Modification: The pyridine core is a common motif in medicinal chemistry. Its properties can be modulated by altering the substitution pattern. For instance, moving the bromo substituent from the 5-position to the 4- or 6-position would significantly alter the molecule's dipole moment and the electronic character of the pyridine ring.

Substituent Effects: The existing functional groups can be replaced to systematically probe their effect on molecular properties.

Halogen Group (Br): Replacing the bromine atom with other halogens (F, Cl, I) would modulate lipophilicity, size, and electronic effects (inductive vs. resonance). Alternatively, replacing it with non-halogen electron-withdrawing groups (e.g., -CN, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) would provide a wider range of electronic properties, altering the HOMO-LUMO gap and the charge distribution across the aromatic ring. ekb.eg

Amino Group (-NH₂): The primary amino group can be modified to a secondary or tertiary amine. This would change its hydrogen bonding capability and basicity. Acylation of the amine would convert it from a hydrogen bond donor to an acceptor, drastically altering its interaction profile.

Acetyl Group (-C(O)CH₃): The methyl group of the acetyl moiety could be replaced with larger alkyl or aryl groups to increase molecular size and lipophilicity. The carbonyl group itself could be reduced to a hydroxyl, removing a key hydrogen bond acceptor and introducing a donor.

These in silico modifications allow for the creation of virtual libraries of related compounds. By calculating the descriptors for each new virtual molecule, it is possible to map the chemical space and identify structures with desired combinations of properties, such as specific polarity, size, or electronic characteristics, guiding future synthetic efforts.

Applications of 1 2 Amino 5 Bromopyridin 3 Yl Ethanone As a Synthetic Building Block and Pharmacophore Scaffold

Precursor in Multi-Step Organic Synthesis

The trifunctional nature of 1-(2-Amino-5-bromopyridin-3-YL)ethanone, possessing nucleophilic, electrophilic, and metal-catalyzed coupling sites, establishes it as a highly versatile precursor in multi-step organic synthesis. This compound provides a robust platform for the systematic construction of complex molecular frameworks.

Construction of Complex Heterocyclic Systems

The inherent reactivity of the amino and acetyl groups in this compound makes it an ideal starting point for the synthesis of fused heterocyclic systems. These systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The 2-aminopyridine (B139424) moiety is a well-established precursor for a variety of fused heterocycles, including, but not limited to, pyridopyrimidines and thienopyridines.

For instance, the reaction of the 2-amino group with various reagents can lead to the formation of fused ring systems. The synthesis of pyridopyrimidine derivatives often involves the cyclization of 2-aminopyridine compounds. Similarly, thienopyridine derivatives can be prepared from 2-aminopyridine precursors. The general synthetic strategies for these types of compounds are well-documented in the chemical literature.

Table 1: Examples of Heterocyclic Systems Derived from Aminopyridine Precursors

| Precursor Type | Reagent/Condition | Resulting Heterocyclic System |

| 2-Aminopyridine | Acid Chloride | Pyrido[2,3-d]pyrimidine |

| 2-Aminopyridine | Diethyl Oxalate | Pyridopyrimidine ester |

| 2-Aminonicotinonitrile | Acylation/Thioacylation | Pyrido[2,3-d]pyrimidine |

| 2-Amino-3-cyanopyridine | Various | Carbonic Anhydrase Inhibitors |

| 2-Amino-3-carboethoxy-thiophene | Various | Thienopyrimidine |

This table presents plausible synthetic routes based on known reactions of similar aminopyridine derivatives.

Synthesis of Macrocycles and Annulated Systems

The functional groups present in this compound offer potential for its incorporation into macrocyclic and annulated structures. Macrocycles are of increasing interest in drug discovery as they can target challenging protein-protein interactions. The synthesis of pyridine-based macrocyclic peptides is a known strategy for creating structurally constrained and biologically active molecules. nih.govnih.gov

While direct examples of macrocyclization using this compound are not extensively reported, its structure suggests several possibilities. For example, the amino group could be extended with a peptide chain, and subsequent intramolecular cyclization, potentially involving the bromo- or acetyl- group, could form a macrocyclic structure. C–H functionalization is another emerging paradigm in macrocycle synthesis that could be applicable. rsc.org

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds for biological screening. The pyridine (B92270) scaffold is a privileged structure in drug discovery, and its derivatives are frequently used in the construction of compound libraries. nih.govresearchgate.net

Design and Synthesis of Diverse Molecular Scaffolds

The multiple reactive sites on this compound make it an excellent candidate for the design and synthesis of diverse molecular scaffolds. By systematically reacting each functional group with a different set of building blocks, a large library of related compounds can be generated. For example, the amino group can be acylated, the acetyl group can be condensed with various aldehydes, and the bromo group can undergo palladium-catalyzed cross-coupling reactions. This multi-directional approach allows for the creation of a wide range of structurally distinct molecules from a single starting material. Aminopyridine scaffolds have been successfully used in the design of kinase inhibitors. rsc.org

Integration into Metal-Organic Framework (MOF) Ligand Design

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs are highly dependent on the structure of the organic ligand. Nitrogen-containing ligands, such as pyridine derivatives, are widely used in the construction of stable MOFs. bldpharm.com

This compound possesses several potential coordination sites for metal ions, including the pyridine nitrogen, the amino group, and the oxygen of the acetyl group. This makes it a promising candidate for use as a ligand in the synthesis of novel MOFs. The incorporation of such a functionalized ligand could lead to MOFs with interesting properties, such as enhanced catalytic activity or selective gas adsorption. While specific MOFs incorporating this exact ligand are not prominently featured in the literature, the use of aminopyridine and acetylpyridine derivatives as MOF ligands is an active area of research. acs.orgnih.gov

Functionalization for Further Chemical Elaboration

The three distinct functional groups of this compound allow for a variety of selective chemical transformations, enabling its elaboration into more complex molecules.

The amino group can undergo a range of reactions typical of primary aromatic amines. These include acylation to form amides, alkylation, and diazotization followed by Sandmeyer-type reactions. The reactivity of the amino group on a pyridine ring is well-established. acs.org

The acetyl group provides a handle for numerous carbon-carbon bond-forming reactions. It can undergo aldol (B89426) condensation with aldehydes and ketones, or it can be reduced to an alcohol, which can then be further functionalized. The acetyl group can also be a site for substitution reactions at the alpha-carbon. scielo.br

The bromo group is particularly valuable for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 5-position of the pyridine ring, significantly increasing molecular diversity. researchgate.netnih.gov

Table 2: Potential Functionalization Reactions of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| Amino Group | Acylation | Acid Chlorides, Anhydrides | Amide |

| Amino Group | Reductive Amination | Aldehydes/Ketones, NaBH3CN | Secondary/Tertiary Amine |

| Acetyl Group | Aldol Condensation | Aldehydes, Base | α,β-Unsaturated Ketone |

| Acetyl Group | Reduction | NaBH4 | Secondary Alcohol |

| Bromo Group | Suzuki Coupling | Arylboronic Acids, Pd Catalyst | Aryl Group |

| Bromo Group | Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts | Alkynyl Group |

This table outlines potential chemical transformations based on the known reactivity of the respective functional groups.

Emerging Research Frontiers and Future Directions for 1 2 Amino 5 Bromopyridin 3 Yl Ethanone

Exploration of Novel Synthetic Methodologies

The synthesis of functionalized 2-aminopyridines, such as 1-(2-Amino-5-bromopyridin-3-YL)ethanone, is an area of active research, moving from traditional methods to more efficient and versatile strategies.

Emerging research frontiers are focused on novel catalytic and multicomponent reactions that offer greater efficiency, atom economy, and structural diversity. researchgate.net These modern approaches, while not all yet specifically applied to this compound, represent the future of its synthesis. Methodologies include:

Multicomponent Reactions (MCRs): One-pot reactions that combine three or more reactants to form a complex product, offering a rapid and efficient pathway to substituted 2-aminopyridines from simple precursors like enaminones and malononitrile (B47326). nih.govresearchgate.net

Transition-Metal Catalysis: Ruthenium-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles have been developed for the construction of the pyridine (B92270) ring. researchgate.net Copper-catalyzed amination reactions are also employed for the efficient synthesis of various aminopyridine derivatives. researchgate.net

Domino Reactions: Silver-catalyzed multistep domino reactions can produce fully substituted pyridines in a single operation from readily available isocyanide starting materials. rsc.org

Novel Reagent Approaches: The reaction of pyridine N-oxides with activated isocyanides provides a practical and efficient one-pot, two-step process for generating substituted 2-aminopyridines, often succeeding where other methods fail. nih.govacs.org

Table 1: Comparison of Synthetic Methodologies for 2-Aminopyridine (B139424) Scaffolds

| Methodology | Description | Advantages | Potential Challenges | Reference |

|---|---|---|---|---|

| Direct Bromination | Electrophilic substitution on 2-aminopyridine using Br2 in acetic acid. | Direct, uses readily available starting material. | Formation of di-substituted by-products, moderate yields. | orgsyn.orggoogle.com |

| Multicomponent Reactions (MCRs) | One-pot synthesis using aldehydes, ketones, malononitrile, and an ammonia (B1221849) source. | High efficiency, atom economy, operational simplicity. | Substrate scope can be limited. | nih.govresearchgate.net |

| Transition-Metal Catalysis | Cycloaddition or cross-coupling reactions catalyzed by metals like Ru or Cu. | High functional group tolerance, regio- and stereoselectivity. | Catalyst cost and removal. | researchgate.netresearchgate.net |

| Pyridine N-Oxide Reaction | Reaction of N-oxides with activated isocyanides followed by mild hydrolysis. | Works for substrates where other methods fail, high yields. | Requires preparation of N-oxide precursor. | nih.govacs.org |

Advanced Mechanistic Insights

A sophisticated understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. While specific mechanistic studies on this compound are not widely published, research on related pyridine syntheses provides valuable insights.

The mechanism of traditional bromination of 2-aminopyridine is a classic electrophilic aromatic substitution. The powerful activating and ortho-, para-directing effect of the amino group directs the incoming electrophile (bromine) primarily to the C5 (para) and C3 (ortho) positions, explaining the formation of both mono- and di-brominated products. orgsyn.org

More advanced synthetic methods involve complex mechanistic pathways that are the subject of ongoing research. For instance, the multicomponent synthesis of 2-aminopyridines is proposed to proceed through a sequence involving an initial Knoevenagel reaction, followed by a Michael addition, and finally an intramolecular cyclization and aromatization to form the pyridine ring. nih.gov The synthesis from pyridine N-oxides and isocyanides is thought to involve the formation of a key imidate intermediate, which then undergoes intramolecular reaction at the C2 position of the pyridine ring. nih.gov Silver-catalyzed domino reactions for pyridine synthesis are proposed to proceed through highly reactive amidoketenimine and azabutadienylketene intermediates. rsc.org Understanding the energetics and intermediates of these pathways is essential for controlling selectivity and improving yields.

Development of Integrated Computational and Experimental Approaches

The synergy between computational chemistry and experimental synthesis is accelerating the discovery and optimization of functional molecules like this compound. This integrated approach allows for the prediction of molecular properties and reaction outcomes, guiding laboratory work and reducing trial-and-error. nih.gov

Density Functional Theory (DFT) is a cornerstone of this approach, used to investigate the structural and electronic properties of pyridine derivatives. nih.gov DFT calculations can optimize the ground-state geometry of a molecule and compute key quantum chemical parameters. researchgate.net Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's chemical reactivity and stability. nih.govresearchgate.net A smaller HOMO-LUMO energy gap generally indicates higher reactivity. researchgate.net

For example, extensive computational analyses have been used to screen virtual libraries of pyridine-based compounds to predict properties like water solubility, blood-brain barrier penetration, and cardiotoxicity before committing to their synthesis. nih.gov Such studies combine DFT with molecular docking and dynamic simulations to predict how these molecules might interact with biological targets. researchgate.net This integrated workflow—from in silico design and prediction to targeted synthesis and experimental validation—represents a powerful paradigm for modern chemical research.

Table 2: Calculated Physicochemical and Quantum Chemical Parameters for this compound and Related Structures

| Parameter | Value for this compound | Significance | Reference |

|---|---|---|---|

| Molecular Weight | 215.05 g/mol | Basic physical property. | chemscene.com |

| Topological Polar Surface Area (TPSA) | 55.98 Ų | Predicts transport properties, such as membrane permeability. | chemscene.com |

| LogP (Octanol-Water Partition Coefficient) | 1.6289 | Indicates the lipophilicity of the molecule. | chemscene.com |

| Hydrogen Bond Acceptors | 3 | Influences solubility and intermolecular interactions. | chemscene.com |

| Hydrogen Bond Donors | 1 | Influences solubility and intermolecular interactions. | chemscene.com |

| HOMO-LUMO Gap (eV) | ~3.765 (Value for a similar aminonitro-ethanone derivative) | Indicator of chemical reactivity and stability. | nih.gov |

Potential in Advanced Materials Science

The unique combination of functional groups on this compound makes it a compelling candidate for exploration in materials science. researchgate.net The pyridine ring, amino group, bromo substituent, and acetyl group each contribute distinct chemical and physical properties that can be harnessed in the design of functional materials.

The electron-rich aminopyridine core is a known building block for materials with interesting photophysical and electrochemical properties. researchgate.net Brominated aromatic compounds are frequently used in the field of organic electronics, including organic solar cells and field-effect transistors. The heavy bromine atom can influence molecular packing in the solid state and modify electronic energy levels (HOMO/LUMO), which are critical for charge transport and device performance. researchgate.net

Furthermore, the nitrogen atom of the pyridine ring and the amino group can act as coordination sites for metal ions, making this compound a potential ligand for the synthesis of metal-organic frameworks (MOFs). nih.gov MOFs are highly porous materials with applications in gas storage, separation, and catalysis. The functional groups could also allow the molecule to be incorporated as a monomer into advanced polymers, potentially conferring properties like thermal stability or specific electronic characteristics.

Table 3: Potential Contribution of Functional Moieties of this compound to Material Properties

| Functional Moiety | Potential Role in Materials Science | Example Application Area |

|---|---|---|

| Pyridine Ring | Provides a rigid, aromatic scaffold; N-atom acts as a metal coordination site or H-bond acceptor. | Organic electronics, Metal-Organic Frameworks (MOFs). |

| Amino Group (-NH2) | Acts as an electron-donating group, modifying electronic properties; provides a site for further functionalization or H-bonding. | Polymer synthesis, tuning of optical/electronic properties. |

| Bromo Group (-Br) | Heavy atom effect can enhance intersystem crossing; influences molecular packing and electronic levels. | Organic electronics (OLEDs, solar cells), flame retardant materials. |

| Acetyl Group (-COCH3) | Electron-withdrawing group that can tune electronic properties; provides a site for further chemical modification. | Functional polymers, molecular sensors. |

Automation and Flow Chemistry in Synthesis

The shift from traditional batch processing to automated continuous flow chemistry offers significant advantages for the synthesis of fine chemicals and pharmaceutical intermediates. Flow chemistry performs reactions in a continuously flowing stream within a network of tubes or microreactors, enabling superior control over reaction parameters like temperature, pressure, and mixing.

This technology is particularly well-suited for the synthesis of heterocyclic compounds like substituted pyridines. researchgate.net Research has demonstrated the successful application of flow conditions for iron-catalyzed and copper-catalyzed syntheses of pyridines and pyrimidines, showcasing benefits such as scalability, operational simplicity, and good functional group tolerance. researchgate.net Furthermore, complex synthetic routes, such as the functionalization of pyridines through highly reactive pyridyne intermediates, have been successfully adapted to continuous flow setups. chemistryviews.org